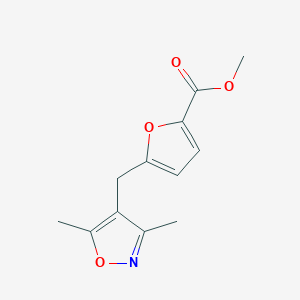

![molecular formula C12H12N6 B2915856 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile CAS No. 91962-28-6](/img/structure/B2915856.png)

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile involves several methods. Conventional methods and microwave irradiation have been employed to prepare derivatives of this compound. Microwave irradiation offers advantages such as shorter reaction times, higher purity, and improved yields .

Physical And Chemical Properties Analysis

科学的研究の応用

Medicinal Chemistry Building Block

This compound serves as a crucial building block in medicinal chemistry. It’s used in the synthesis of various drug candidates due to its versatile chemical structure that allows for further modifications . The compound’s ability to undergo selective reactions makes it valuable for developing targeted therapeutic agents.

Antiproliferative Agent Synthesis

Researchers have utilized this compound in the design and synthesis of novel antiproliferative agents. These agents are tested against cancer cell lines, showing promising results in inhibiting cell growth . The compound’s structural features contribute to its activity and potential as a cancer treatment.

Kinetics Study in Microflow Systems

The compound has been studied for its reaction kinetics in microflow systems. This research is crucial for understanding its behavior under different conditions and can lead to more efficient synthesis processes for pharmaceuticals . The kinetics data also help in optimizing reaction conditions for better yields.

Continuous Flow Synthesis

Continuous flow synthesis is another application where this compound is used. The method offers advantages like improved safety and scalability. The compound’s properties make it suitable for this type of synthesis, which is becoming increasingly important in industrial pharmaceutical production .

Molecular Hybrid Design

It’s part of molecular hybrids combining different pharmacophores for enhanced therapeutic effects. These hybrids can offer a dual mechanism of action, potentially leading to more effective treatments for various diseases .

Selective Acylation Reactions

The compound is involved in selective acylation reactions, which are critical for producing specific pharmaceutical intermediates. Its chemical structure allows for selective modification, which is essential in the multi-step synthesis of complex drugs .

特性

IUPAC Name |

2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWAHDZJNLUHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

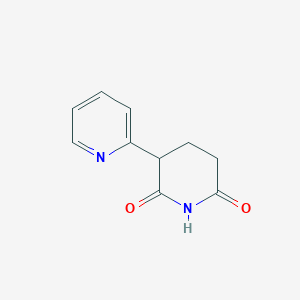

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

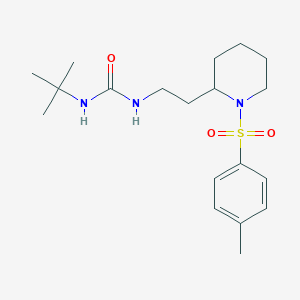

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

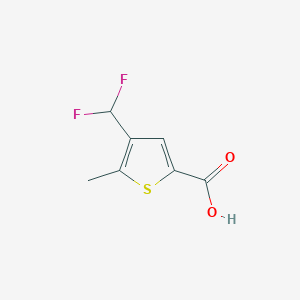

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)